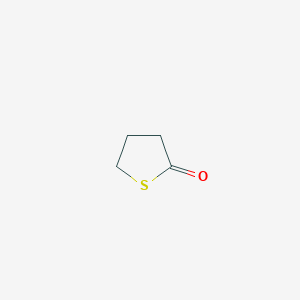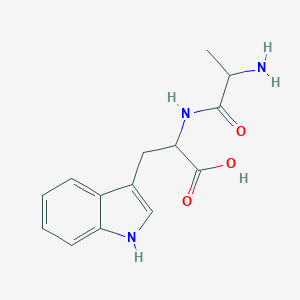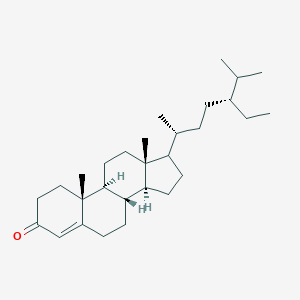
Sitostenone
Vue d'ensemble
Description
Sitostenone, a derivative of β-sitosterol, is a bioactive compound found in plants and has been studied for its potential therapeutic effects. It is a steroid-like compound that has shown promise in promoting glucose uptake and improving insulin sensitivity in hepatic cells, which could be beneficial for diabetic management . Sitostenone and its related compounds, such as β-sitosterol, are abundant in lipid-rich plant foods and have been associated with various biological actions, including anti-inflammatory, lipid-lowering, and anti-cancer activities .
Synthesis Analysis
The synthesis of sitostenone and its derivatives involves various chemical reactions and processes. For instance, β-sitosterol has been synthesized by esterification with poly(ethylene glycol) to create hydrophilic derivatives, which have different solubility properties . Additionally, sitosterol can be transformed by bacteria, which can lead to the splitting of the side chain in the sterol molecule, a necessary step for the synthesis of steroid hormones . The synthesis of β-sitosterol labeled with carbon-14 has also been reported, which is important for tracing and studying the biological significance of this compound .
Molecular Structure Analysis
β-Sitosterol, the precursor of sitostenone, has a molecular formula of C29H50O and is structurally similar to cholesterol . This similarity allows it to integrate into cell membranes and potentially influence various biological processes. The molecular structure of sitostenone itself is not detailed in the provided papers, but it is implied that it retains the steroidal backbone characteristic of β-sitosterol.
Chemical Reactions Analysis
Sitosterol can undergo various chemical reactions, including esterification and oxidation. The esterification of β-sitosterol with carboxylic functionality has been used to create hydrophilic derivatives . Oxidation reactions have been employed to modify the sitosterol molecule, as seen in the synthesis of sitosterol-14C, where an enol-lactone of the ketoacid of sitosterol is condensed with phenyl acetate . Additionally, the transformation of sitosterol by bacteria can result in the formation of different compounds, such as sitost-4-en-3-one and androst-4-ene-3,17-dione, which are intermediates in the production of steroid hormones .
Physical and Chemical Properties Analysis
The physical and chemical properties of sitostenone are closely related to those of β-sitosterol. β-Sitosterol is described as a white powdery substance , and its derivatives' solubility can be modified through chemical synthesis, as demonstrated by the creation of hydrophilic β-sitosterol derivatives . The biosynthesis of sitosterol in plants involves the incorporation of deuterium into newly biosynthesized sterols, indicating the presence of specific isotopes in the sterol side chain . The solubility and stability of sitosterol derivatives are important for their potential use in pharmaceutical applications, as seen in the synthesis of a curcumin-β-sitosterol conjugate, which exhibited good cytotoxicity against cancer cells .
Applications De Recherche Scientifique
Anti-Diabetic Effects : Sitostenone isolated from Rosa laevigata fruits has shown promising ability to promote glucose uptake and improve insulin resistance in hepatic cells. It activates proteins involved in the insulin signal transduction pathway and provokes glucose uptake through PPAR-γ and AMPK activation, facilitating the regulation of glucose transporters (Kumar, Lin, Tseng, & Wang, 2021).
Platelet Hyperreactivity and Bleeding Abnormality : In a study on sitosterolemia, a condition caused by mutations leading to sterol accumulation, sitostenone was implicated in the hyperactivation of platelets. This hyperreactivity contributes to macrothrombocytopenia and bleeding abnormalities, demonstrating its significant role in platelet physiology (Kanaji, Kanaji, Montgomery, Patel, & Newman, 2013).
Antimicrobial and Cytotoxic Properties : Sitostenone has shown significant antimicrobial and cytotoxic properties. It was isolated from Annona montana and demonstrated potent activity against Bacillus subtilis and Micrococcus luteus, as well as in cytotoxicity assays (Wu, Jong, Tien, Kuoh, Furukawa, & Lee, 1987).
Anti-Inflammatory Effects : β-sitostenone was identified as an active component in Terminalia phanerophlebia, showing significant anti-inflammatory effects by inhibiting the cyclooxygenase enzyme COX-2. This discovery is relevant for its use in traditional medicine for treating inflammation and other conditions (Nair, Aremu, & Staden, 2012).
Phytosterol Stability : Research on the stabilization of phytosterols under high-temperature conditions identified β-sitostenone as a key compound. The study evaluated the effectiveness of various antioxidants in protecting phytosterols like β-sitostenone from degradation, highlighting its importance in food chemistry (Kmiecik, Korczak, Rudzińska, Gramza-Michałowska, Hęś, & Kobus‐Cisowska, 2015).
Geographical Variation in Bioactive Constituents : A study on Prunus africana across Africa found geographical variation in the concentration of bioactive constituents, including β-sitostenone. This variation was associated with environmental and genetic factors, underlining the importance of geographic and phylogenetic considerations in the study of plant-based compounds (Kadu et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVUHIUYGJBLGI-XJZKHKOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862519 | |
| Record name | Stigmast-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmast-4-en-3-one | |
CAS RN |
1058-61-3, 67392-96-5 | |
| Record name | Stigmast-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmast-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-Ethyl-4-cholesten-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stigmast-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



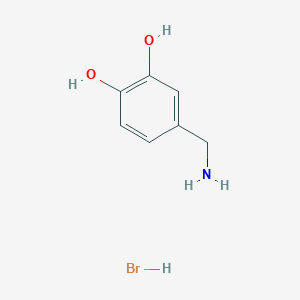


![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
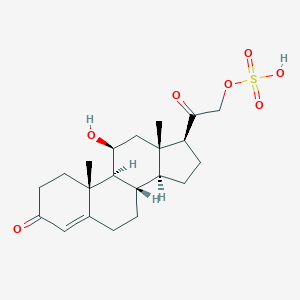

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)
